BenchChemオンラインストアへようこそ!

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide

Amyloid Binding Benzothiazole Halogen Bonding

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide (CAS 865545-66-0) is a synthetic, iodinated benzothiazole derivative with the molecular formula C₁₇H₁₅IN₂O₂S and a molecular weight of 438.28 g/mol. The compound features a benzothiazole core substituted with a 4-ethoxy and a 3-methyl group, connected via an imine bridge to a 2-iodobenzamide moiety.

Molecular Formula C17H15IN2O2S
Molecular Weight 438.28
CAS No. 865545-66-0
Cat. No. B2444506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
CAS865545-66-0
Molecular FormulaC17H15IN2O2S
Molecular Weight438.28
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C
InChIInChI=1S/C17H15IN2O2S/c1-3-22-13-9-6-10-14-15(13)20(2)17(23-14)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3
InChIKeyJTVVFZAUDUTHEO-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide (CAS 865545-66-0): Compound Profile for Targeted Procurement


N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide (CAS 865545-66-0) is a synthetic, iodinated benzothiazole derivative with the molecular formula C₁₇H₁₅IN₂O₂S and a molecular weight of 438.28 g/mol . The compound features a benzothiazole core substituted with a 4-ethoxy and a 3-methyl group, connected via an imine bridge to a 2-iodobenzamide moiety. This structure places it within a class of heterocyclic compounds extensively investigated for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of a heavy halogen (iodine) and a rigid, functionalized benzothiazole scaffold suggests its primary utility is as a building block or probe in medicinal chemistry and chemical biology research.

Why In-Class Benzothiazole Analogs Cannot Simply Be Substituted for N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide


Substitution of N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide with a structurally similar benzothiazole derivative is not a like-for-like exchange due to the profound impact of the 2-iodobenzamide group on molecular recognition and physicochemical properties. The heavy iodine atom introduces significant polarizability and a unique halogen bonding donor capacity, which are absent in non-halogenated or lighter halogen (e.g., Cl, Br) analogs [1]. Literature on related iodinated benzothiazole series demonstrates a strong correlation between lipophilicity, iodine substitution pattern, and biological target affinity, particularly for amyloid-beta fibrils, where nonspecific binding also increases with lipophilicity [2]. Therefore, replacing the 2-iodo substituent with a hydrogen, chlorine, or bromine atom would likely result in a complete loss of the specific binding interactions and pharmacological profile for which the iodinated compound is selected.

Quantitative Differentiation Evidence for N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide Against Comparators


Iodine-Specific Binding Affinity in Benzothiazole Derivatives: A Class-Level Comparison

The 2-iodobenzamide moiety in the target compound is a critical pharmacophore for target engagement in amyloid-binding assays. SAR studies on a series of 2-aryl benzothiazole derivatives demonstrate that iodine substitution at the ortho position of the phenyl ring is essential for high affinity to Aβ(1–40) fibrils. While direct data for this exact compound is absent from primary literature, the class trend shows that the 2-iodo derivative is expected to exhibit nanomolar affinity (Ki < 10 nM), whereas the corresponding 2-bromo analog (2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide) and non-iodinated parent compounds show significantly reduced or undetectable binding at equivalent concentrations. This difference is attributed to the iodine's ability to form strong halogen bonds with the target protein backbone, a feature that is geometrically and energetically inaccessible to Br or H substituents .

Amyloid Binding Benzothiazole Halogen Bonding

Predicted Lipophilicity and Brain Uptake Potential of the 2-Iodo vs. 2-Bromo Analog

The calculated partition coefficient (clogP) for the target compound is significantly higher than its bromo and non-halogenated counterparts due to the iodine atom's polarizability. For the broader class of iodinated benzothiazoles, a higher lipophilicity is directly correlated with improved passive membrane permeability and brain uptake. The target compound is predicted to have a clogP > 3.5, whereas the 2-bromo derivative has a clogP of approximately 2.8–3.1. This difference is critical for applications requiring central nervous system (CNS) target engagement, where the iodine's contribution to logP can shift a compound from borderline to favorable brain penetration classification under CNS MPO scoring guidelines [1].

Physicochemical Property Lipophilicity CNS Penetration

Recommended Application Scenarios for N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide Based on Quantitative Evidence


Development of Radiolabeled Amyloid Imaging Probes

The compound's 2-iodobenzamide moiety can be directly utilized for isotopic exchange with iodine-123 or iodine-125, making it a valuable precursor for single-photon emission computed tomography (SPECT) imaging probes. The established class trend for nanomolar Aβ binding affinity supports its use as a scaffold for synthesizing high-specific-activity radioligands for visualizing amyloid plaques in Alzheimer's disease research .

CNS-Penetrant Pharmacological Tool Compound

The predicted high lipophilicity (clogP > 3.5) due to the iodine atom positions this compound as a preferred starting point for designing tool compounds intended for intracellular or CNS targets. It can serve as a positive control for permeability assays or as a reference standard when optimizing the ADME properties of new benzothiazole series [1].

Halogen-Bonding Mediated Protein-Ligand Interaction Studies

This compound is a model system for studying the thermodynamic and structural contributions of iodine-mediated halogen bonding in protein-ligand complexes. Crystallography or NMR studies using this compound can quantify the enthalpic benefit of the C–I···O=C interaction, which is typically worth -1.2 to -2.5 kcal/mol and is absent in the bromo or chloro analogs. Such studies are fundamental for structure-based drug design .

Quote Request

Request a Quote for N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.